2-Hydroxy Desipramine-d3
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Overview
Description
2-Hydroxy Desipramine-d3 is a deuterated form of 2-Hydroxy Desipramine, which is an active metabolite of the tricyclic antidepressant Desipramine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Desipramine. The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Desipramine-d3 typically involves the hydroxylation of Desipramine-d3. The process begins with the deuterium-labeled Desipramine, which undergoes a hydroxylation reaction to introduce a hydroxyl group at the 2-position of the dibenzazepine ring. This reaction is often catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, under controlled laboratory conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure the efficient conversion of Desipramine-d3 to its hydroxylated form. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Desipramine-d3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced back to Desipramine-d3 under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-keto Desipramine-d3 or 2-carboxy Desipramine-d3.
Reduction: Regeneration of Desipramine-d3.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Hydroxy Desipramine-d3 is extensively used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Desipramine and its metabolites.
Biology: Studied for its role in the metabolic pathways of tricyclic antidepressants.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
Mechanism of Action
2-Hydroxy Desipramine-d3 exerts its effects primarily through the inhibition of norepinephrine reuptake. This action increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound also has a minor effect on serotonin reuptake. The molecular targets include norepinephrine transporters and, to a lesser extent, serotonin transporters. The pathways involved are primarily related to neurotransmitter reuptake inhibition .
Comparison with Similar Compounds
Similar Compounds
Desipramine: The parent compound, used as a tricyclic antidepressant.
Nortriptyline: Another tricyclic antidepressant with similar pharmacological properties.
Amitriptyline: A tertiary amine tricyclic antidepressant with a broader spectrum of action.
Uniqueness
2-Hydroxy Desipramine-d3 is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. This labeling distinguishes it from non-labeled compounds and provides valuable insights into the metabolic pathways and interactions of Desipramine .
Properties
IUPAC Name |
11-[3-(trideuteriomethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJBOLMRGMDGLD-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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